molecular formula C13H15N3O2S B11093567 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole

2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole

Cat. No.: B11093567
M. Wt: 277.34 g/mol
InChI Key: YLXNJROEQOEODN-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole is a heterocyclic compound that contains both a piperidine ring and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole typically involves the reaction of 2-amino-6-nitrobenzothiazole with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole is unique due to its specific combination of a piperidine ring and a benzothiazole ring with a nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C13H15N3O2S/c1-9-4-6-15(7-5-9)13-14-11-3-2-10(16(17)18)8-12(11)19-13/h2-3,8-9H,4-7H2,1H3

InChI Key

YLXNJROEQOEODN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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